
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used in various experiments and is known to have a number of biochemical and physiological effects.
科学研究应用
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane has a wide range of applications in the scientific research field. It has been used in the synthesis of a number of compounds, including drugs, pesticides, and other organic compounds. It has also been used in the synthesis of polymers, inorganic compounds, and in the development of new materials. In addition, it has been used in the synthesis of a wide range of pharmaceuticals, including antibiotics, antifungals, antivirals, and anti-inflammatory drugs.
作用机制
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane is known to act as an intermediate in a number of biochemical and physiological processes. It is known to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. It is also known to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane has a number of biochemical and physiological effects. It is known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds in the body. It is also known to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins, which are involved in inflammation and pain. In addition, it has been found to have an anti-inflammatory effect and to reduce the activity of certain enzymes involved in the breakdown of proteins and carbohydrates.
实验室实验的优点和局限性
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it ideal for use in a wide range of experiments. Additionally, it is relatively stable and has a low toxicity, making it safe to use in a laboratory setting. However, it is important to note that the compound can be degraded by light and air, so it is important to store it in a cool, dark place.
未来方向
There are a number of potential future directions for 2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane. One potential direction is the development of new drugs and other compounds based on this compound. Additionally, research could be done to further understand the biochemical and physiological effects of this compound, as well as to determine its potential for use in other applications. Finally, further research could be done to explore the potential for using this compound in the synthesis of polymers and other materials.
合成方法
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane can be synthesized in several ways, including the reaction of 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide. This reaction produces the desired compound in a yield of up to 95%. Other methods for synthesizing this compound include the reaction of 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium hydroxide, and the reaction of 3-chloro-5-fluorobenzaldehyde with ethyl acetoacetate in the presence of a Lewis acid such as aluminum chloride.
属性
IUPAC Name |
2-(3-chloro-5-fluorophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCKHXSUEKGHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-fluorophenyl)-1,3-dioxolane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol, 95%](/img/structure/B6306274.png)

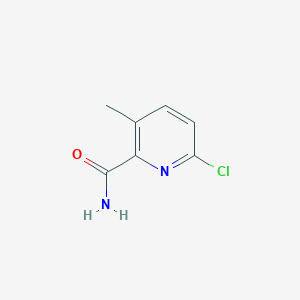
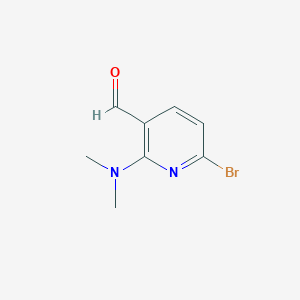
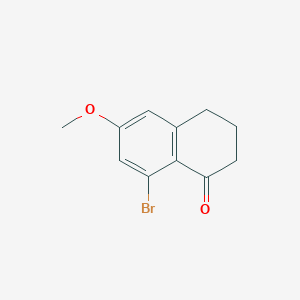
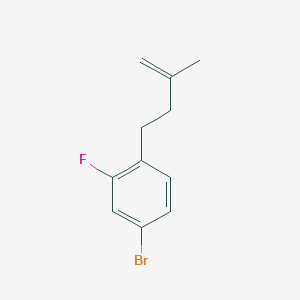
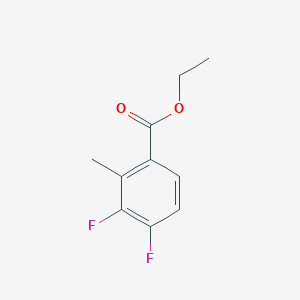
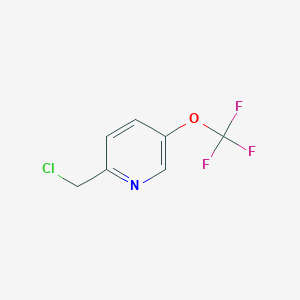
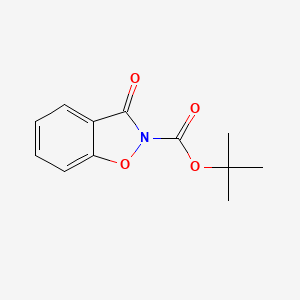

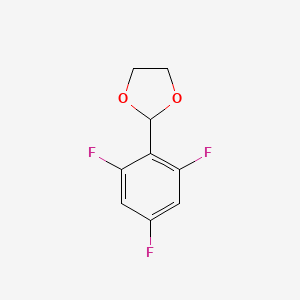

![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)